The compound "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have been extensively studied due to their diverse pharmacological properties and their potential applications in various fields, including medicinal chemistry. The structural modifications of the piperazine ring and its substituents have led to the development of compounds with significant biological activities, such as kinase inhibition, antimicrobial effects, and enzyme inhibition, which are relevant for the treatment of diseases like restenosis, bacterial infections, and Alzheimer's disease.
In the field of medicinal chemistry, piperazine derivatives have been synthesized for their potential therapeutic applications. For example, 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs have demonstrated in vitro antimicrobial activity against various Bacillus and Clostridium species. The antibacterial activity of these compounds has been correlated with their ability to inhibit protein and DNA syntheses in bacteria, making them potential candidates for the development of new antibacterial agents2.
Another significant application of piperazine derivatives is in the treatment of Alzheimer's disease. A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides have been synthesized and tested for their enzyme inhibition activity against butyrylcholinesterase, an enzyme associated with the pathology of Alzheimer's disease. One of the compounds, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, showed an excellent IC50 value, indicating its potential as a therapeutic agent for Alzheimer's disease3.
This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The presence of the nitrophenyl and phenolic groups enhances its potential biological interactions, making it a valuable scaffold in drug design.
The synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol can be achieved through several methods. One common approach involves the following steps:
The yield of this synthesis can vary but often falls between 55% to 88% depending on the specific reaction conditions and purification methods employed.
The molecular structure of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol features several distinctive components:
The InChIKey for this compound is BNHYDULILNJFFY-UHFFFAOYSA-N, indicating its precise molecular structure .
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for compounds like 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol typically involves:
The primary applications of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol include:
The synthesis of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol primarily employs nucleophilic aromatic substitution followed by demethylation, leveraging the reactivity of halogenated nitrobenzenes with substituted piperazines. This approach ensures precise control over molecular architecture and functional group compatibility.
The initial step involves the reaction of 1-chloro-4-nitrobenzene with 1-(4-methoxyphenyl)piperazine under basic conditions (potassium carbonate/sodium hydroxide) in aprotic solvents like toluene or dimethylformamide at 110-120°C for 8-12 hours. This generates the crystalline intermediate 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 5134657) with isolated yields of 85-92% after recrystallization from ethanol [4]. The intermediate’s structure is confirmed via melting point analysis (142-144°C) and spectroscopic methods.
Demethylation of this intermediate constitutes the second step, where the methoxy group is selectively cleaved to yield the target phenolic compound. The reaction employs hydrobromic acid (48% w/v) under reflux conditions, achieving conversion efficiencies >95% within 6 hours [6]. Critical to this step is the stoichiometric control of hydrobromic acid to prevent nitro group reduction or piperazine ring degradation. The final product precipitates upon neutralization and is purified via recrystallization, yielding yellow-brown crystals with a molecular weight of 299.32 g/mol [3].
Table 1: Characterization Data for Key Intermediates and Target Compound
Compound | Molecular Formula | Melting Point | Yield Range |
---|---|---|---|
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C₁₇H₁₉N₃O₃ | 142-144°C | 85-92% |
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | C₁₆H₁₇N₃O₃ | >90°C (dec.) | 78-85% |
The demethylation efficiency is highly dependent on reaction parameters:
Post-reaction neutralization with aqueous sodium hydroxide (10% w/v) to pH 7-8 precipitates the product, which is isolated via suction filtration. Purity is enhanced through sequential washes with cold water and diethyl ether, removing inorganic salts and organic impurities [6].
Single-pot methodologies streamline synthesis by combining amination and oxidation steps, reducing intermediate isolation requirements and improving atomic economy.
This approach couples 1-(4-hydroxyphenyl)piperazine with 1-fluoro-4-nitrobenzene in dimethyl sulfoxide at 80-90°C using sodium hydride as base. The reaction completes within 4 hours, yielding 70-75% of the target compound without isolating intermediates [4]. Key innovations include:
Notably, this method bypasses the methoxy intermediate, directly incorporating the phenolic group and eliminating demethylation requirements.
Maintaining alkaline conditions (pH 8.5-9.5) during single-pot synthesis is critical to suppress unintended nitro reduction. This is achieved through:
Table 2: Impact of pH on Byproduct Formation in Single-Pot Synthesis
pH Range | Target Compound Yield | Primary Byproduct |
---|---|---|
<7.5 | 45-50% | 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol |
7.5-8.5 | 65-70% | <5% Aminated derivatives |
8.5-9.5 | 70-75% | Negligible |
>9.5 | 60-65% | Hydrolyzed piperazine |
Crystallization protocols dominate purification strategies for 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol due to its limited solubility in common solvents and thermal sensitivity.
The compound exhibits marginal solubility in heated 2-propanone (acetone) (≈50 mg/mL at 60°C) but near-complete insolubility in diethyl ether. Mixed-solvent crystallization follows this sequence:
This yields needle-like yellow crystals with >98.5% purity (HPLC), effectively removing non-polar impurities and unreacted intermediates [3] [7]. Solvent miscibility and volatility differentials enable efficient recovery of diethyl ether (bp 34.6°C) and 2-propanone (bp 56°C) for reuse.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: